(Methyl(pyrimidin-2-yl)amino)methanol
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Overview
Description
(Methyl(pyrimidin-2-yl)amino)methanol is a chemical compound that features a pyrimidine ring substituted with a methylamino group and a hydroxymethyl group. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Methyl(pyrimidin-2-yl)amino)methanol typically involves the condensation of a pyrimidine derivative with a methylamino group and a hydroxymethyl group. Common reagents and conditions include the use of sodium hydroxide or ethoxide as catalysts . The reaction may proceed through a series of steps including ring closure, aromatization, and methylation .
Industrial Production Methods
Industrial production methods for pyrimidine derivatives often involve large-scale condensation reactions using automated reactors and optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(Methyl(pyrimidin-2-yl)amino)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The methylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield formyl or carboxyl derivatives .
Scientific Research Applications
(Methyl(pyrimidin-2-yl)amino)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (Methyl(pyrimidin-2-yl)amino)methanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with DNA to exert its biological effects . The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine: The parent compound with a similar structure but without the methylamino and hydroxymethyl groups.
2-Aminopyrimidine: A derivative with an amino group at the 2-position.
Pyrimidine-2-carboxylic acid: A derivative with a carboxyl group at the 2-position.
Uniqueness
(Methyl(pyrimidin-2-yl)amino)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methylamino group and a hydroxymethyl group on the pyrimidine ring makes it a versatile compound for various applications .
Properties
Molecular Formula |
C6H9N3O |
---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
[methyl(pyrimidin-2-yl)amino]methanol |
InChI |
InChI=1S/C6H9N3O/c1-9(5-10)6-7-3-2-4-8-6/h2-4,10H,5H2,1H3 |
InChI Key |
DMPFPWNMDUXBRC-UHFFFAOYSA-N |
Canonical SMILES |
CN(CO)C1=NC=CC=N1 |
Origin of Product |
United States |
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